molecular formula C13H14N2O3 B2491913 (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide CAS No. 1421588-97-7

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2491913
CAS No.: 1421588-97-7
M. Wt: 246.266
InChI Key: RMAGBLLXATYFNP-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a furan ring and an oxazole ring connected by a prop-2-enamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the oxazole ring: This involves the cyclization of α-haloketones with nitriles.

    Coupling of the furan and oxazole rings: This is done via a condensation reaction with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Oxazolines

    Substitution: Various substituted amides

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s furan and oxazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

  • The unique combination of the furan and oxazole rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGBLLXATYFNP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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